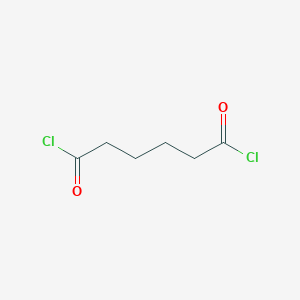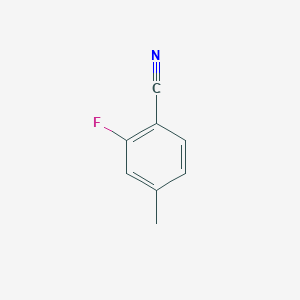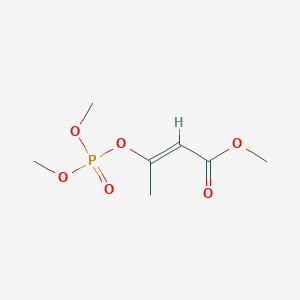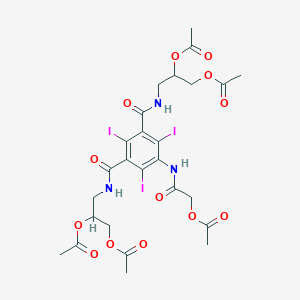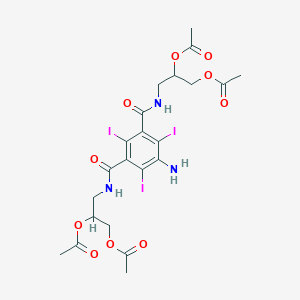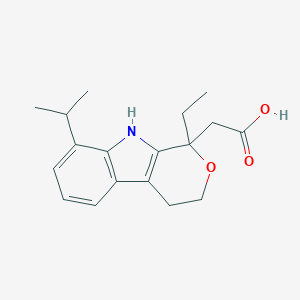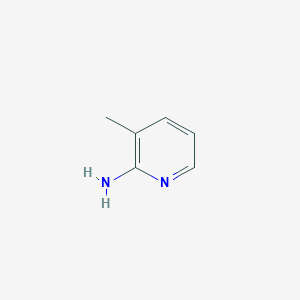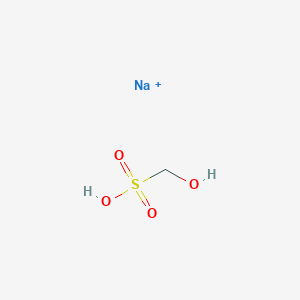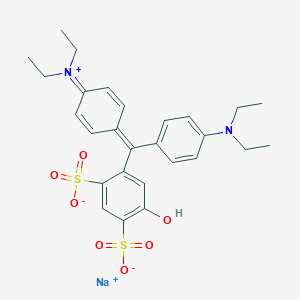
Patent Blue V sodium
Overview
Description
Patent Blue V Sodium is a synthetic dye known for its imaging and food coloring properties. It is recognized for its use in sentinel lymph node (SLN) techniques to guide nodal dissection or other imaging procedures, distinguishing itself by its vivid blue coloration. This dye, which is a sodium or calcium salt of [4-(alpha-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenyl-methylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt, has various applications beyond medical imaging, such as in food coloring and cosmetics, albeit with specific safety guidelines to prevent misuse and adverse reactions (Definitions, 2020).
Synthesis Analysis
The synthesis of Patent Blue V involves complex chemical processes that ensure its stable and effective formulation. Notably, the dye has been subject to studies focused on its photocatalytic degradation using supported TiO2 to assess environmental impact and degradation pathways. This research indicates that Patent Blue V can undergo a series of photodegradation reactions leading to various intermediate products before eventual mineralization, highlighting the dye's chemical reactivity and the potential for environmental detoxification (Barka et al., 2011).
Molecular Structure Analysis
Patent Blue V's molecular structure is characterized by its complex organic compound nature, featuring a diethylamino phenyl group and sulfophenyl methylidene components. This structure is crucial for its coloring properties and its ability to interact with biological tissues during medical procedures. The molecular intricacies contribute to its efficacy in applications such as sentinel lymph node mapping but also require careful consideration regarding its reactivity and potential for adverse reactions in medical settings.
Chemical Reactions and Properties
The chemical reactions and properties of Patent Blue V have been extensively studied, particularly in the context of its degradation and interaction with environmental catalysts. Research utilizing TiO2-coated fibers has shown that Patent Blue V can be degraded photocatalytically, illustrating the dye's reactive nature under specific conditions. These studies provide insight into the dye's behavior in aqueous solutions and its potential environmental impact, emphasizing the importance of understanding its chemical properties for safe and effective use (Barka et al., 2011).
Scientific Research Applications
Wastewater Industry
- Scientific Field : Environmental Science
- Application Summary : Patent Blue V is used in a solvent extraction spectrophotometric method for the determination of cationic surfactants (CS) in industrial wastewaters .
- Methods of Application : The method is based on the introduction of Patent Blue V as an anionic dye, and the formation of an ion pair association with CS in chloroform under the studied extraction conditions .
- Results : The maximum wavelength of absorption for the ion pair is located at 627 nm, and a molar absorption coefficient of higher than 3.6 × 10^5 l mol^−1 cm^−1 was obtained. The calibration curve was linear between 0 and 5.48 × 10^−6 M, and exhibited a significant coefficient of correlation .
Food Safety
- Scientific Field : Food Science
- Application Summary : A sensitive semi-quantitative analysis of Patent Blue V in drinks was established by surface enhanced Raman scattering (SERS) .
- Methods of Application : Two gold nanoparticles synthetic methods were compared and the characteristic peaks for Patent Blue V were certified by density functional theory .
- Results : The results showed that the intensity of 1,182 cm^-1 semi-quantitative peak was proportional to the concentration of Patent Blue V. The detection limit concentrations were among 0.5 to 1.0 mg/kg in different drinks .
Pharmacology
- Scientific Field : Pharmacology
- Application Summary : Patent Blue V sodium salt has been used as a stain in pharmacology .
- Methods of Application : It is a biological stain used for the demonstration of hemoglobin .
- Results : Its applications are also seen in the field of biology and medicine where it’s used as a physiological tracer, to study the movement of fluid within the kidney .
Lymphangiography and Sentinel Node Biopsy
- Scientific Field : Medicine
- Application Summary : Patent Blue V is used in lymphangiography and sentinel node biopsy as a dye to color lymph vessels .
- Methods of Application : It is injected into the body to highlight the lymphatic system during medical imaging .
- Results : This allows doctors to visualize the lymphatic system and identify any abnormalities, such as blockages or tumors .
Dental Health
- Scientific Field : Dentistry
- Application Summary : Patent Blue V is used in dental disclosing tablets as a stain to show dental plaque on teeth .
- Methods of Application : The tablets are chewed after brushing, and the dye adheres to the plaque, staining it blue and making it visible .
- Results : This helps individuals improve their brushing technique by clearly showing areas that have been missed .
pH Indicator
- Scientific Field : Chemistry
- Application Summary : Patent Blue V is used as a pH indicator .
- Methods of Application : It is added to a solution, and the color change indicates the pH of the solution .
- Results : In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions .
Chemistry Sets
- Scientific Field : Chemistry
- Application Summary : Patent Blue V was included in chemistry sets from Salter Science in the 1970s and 80s under the name Sky Blue .
- Methods of Application : It was used as a pH indicator for the range 0.8–3.0 .
- Results : In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions .
Redox Indicator
- Scientific Field : Chemistry
- Application Summary : Patent Blue V is usable as a reversible redox indicator in some analytical methods .
- Methods of Application : The structure is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .
- Results : The reduction potential of around 0.77 volts is similar to that of other triphenylmethane dyes .
Food Coloring
- Scientific Field : Food Science
- Application Summary : Patent Blue V, also called Food Blue 5, is a sky blue synthetic triphenylmethane dye used as a food coloring .
- Methods of Application : It is not widely used, but in Europe it can be found in Scotch eggs, certain jelly sweets, blue Curaçao, certain gelatin desserts, among others .
- Results : An important advantage is the very deep color it produces even at low concentration, a disadvantage is that it fades fairly quickly when exposed to light .
Safety And Hazards
Dust of Patent Blue V may cause respiratory irritation after excessive inhalation exposure. It may also cause irritation in skin folds or by contact in combination with tight clothing. Dust from this product may cause eye irritation, redness, itching, and tears. It may also cause irritation to the digestive tract . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .
properties
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLFOMWMYRKZRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942380 | |
| Record name | C.I. Food Blue 5:2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Patent Blue V sodium | |
CAS RN |
20262-76-4 | |
| Record name | Patent Blue V sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Food Blue 5:2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[4-(diethylamino)-5'-hydroxy-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATENT BLUE V SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZL680Q9Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



